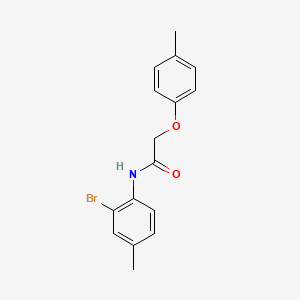

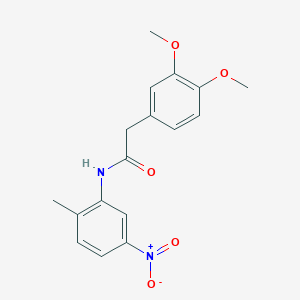

N-(2-bromo-4-methylphenyl)-2-(4-methylphenoxy)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to N-(2-bromo-4-methylphenyl)-2-(4-methylphenoxy)acetamide often involves multistep reactions, including alkylation, nitration, and carbonylation processes. For example, the synthesis of related acetamide derivatives involves reacting primary compounds with specific reagents under controlled conditions to achieve high yields. These processes are meticulously optimized to improve the efficiency and yield of the desired products (Zhang Da-yang, 2004); (He Xiang-qi, 2007).

Molecular Structure Analysis

The molecular structure of acetamide derivatives is elucidated using various spectroscopic techniques such as IR, MS, and NMR. These methods provide valuable insights into the molecular architecture, helping in the identification and confirmation of the synthesized compounds. The interactions within the molecules, such as those between nitro and acetamido groups, significantly influence the chemical shifts observed in NMR spectroscopy, shedding light on the compound's structural nuances (Zhang Da-yang, 2004).

Chemical Reactions and Properties

The chemical behavior of this compound derivatives is influenced by their functional groups, leading to various reactions including acetylation, esterification, and nitration. These reactions are pivotal in synthesizing various derivatives and understanding the compound's reactivity. The interaction between different functional groups within the molecule plays a crucial role in determining its chemical properties and reactivity (Zhang Da-yang, 2004).

Aplicaciones Científicas De Investigación

Chemoselective Acetylation and Synthesis Pathways

Chemoselective acetylation using immobilized lipase has been explored for the synthesis of N-(2-hydroxyphenyl)acetamide, an intermediate in antimalarial drug synthesis. This process involves monoacetylation of the amino group of 2-aminophenol, employing different acyl donors and optimizing various parameters for efficiency and selectivity (Magadum & Yadav, 2018). Additionally, novel acetamide derivatives synthesized through the Leuckart reaction have shown potential as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents, indicating their broad applicability in pharmaceutical research (Rani et al., 2016).

Antimicrobial Applications

The synthesis of new Schiff bases and thiazolidinone derivatives from 2-(4-bromo-3-methylphenoxy)acetate demonstrates antimicrobial potential. These compounds have been evaluated for their antibacterial and antifungal activities, suggesting their utility in developing new antimicrobial agents (Fuloria et al., 2014).

Radical Scavenging and Antioxidant Activities

N-((4-Bromophenyl)(2-hydroxynaphthalen-1-yl)methyl)acetamide has been identified as a potent free radical scavenger. This compound exhibits significant antioxidant activities, comparable to known antioxidants BHT and BHA, highlighting its potential application as a natural antioxidant in food and pharmaceuticals (Boudebbous et al., 2021).

Optical Properties and Sensor Applications

Studies on orcinolic derivatives have revealed their optical properties and potential as OH− indicators. These findings are important for developing new materials with specific optical characteristics, which can be applied in sensors and other technological applications (Wannalerse et al., 2022).

Propiedades

IUPAC Name |

N-(2-bromo-4-methylphenyl)-2-(4-methylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrNO2/c1-11-3-6-13(7-4-11)20-10-16(19)18-15-8-5-12(2)9-14(15)17/h3-9H,10H2,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOWIVLKTOMGERN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)C)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![rel-(3aR,6aR)-N-{[5-(2-chlorophenyl)-3-isoxazolyl]methyl}-2-methylhexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide dihydrochloride](/img/structure/B5505553.png)

![(4aR*,7aS*)-1-(3-methyl-2-buten-1-yl)-4-[3-(4-methyl-1H-pyrazol-1-yl)propanoyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5505594.png)

![2-(1-piperidinyl)-N'-[4-(3-thietanyloxy)benzylidene]acetohydrazide](/img/structure/B5505601.png)

![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(4-methylpiperazin-1-yl)acetamide](/img/structure/B5505609.png)

![3-[(4aR*,7aS*)-4-{[methyl(phenyl)amino]carbonyl}-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]propanoic acid](/img/structure/B5505612.png)

![N-{2-[cyclopentyl(methyl)amino]ethyl}-3-isopropyl-N,1-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B5505628.png)

![N-{[(2S,4S)-1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-fluoropyrrolidin-2-yl]methyl}-2-methoxyacetamide](/img/structure/B5505638.png)

![methyl 4-({[(2-nitrophenyl)thio]acetyl}oxy)benzoate](/img/structure/B5505644.png)

![N-(4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5505648.png)

![(3R*,4S*)-1-[(1-methyl-5-phenyl-1H-pyrrol-2-yl)carbonyl]-4-propylpyrrolidin-3-amine](/img/structure/B5505649.png)